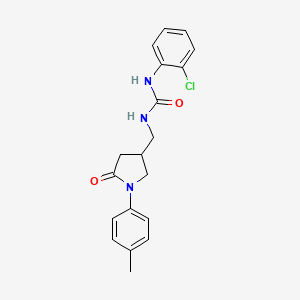

1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Description

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-13-6-8-15(9-7-13)23-12-14(10-18(23)24)11-21-19(25)22-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRZRSAXCQRFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone intermediate. This can be achieved through the cyclization of an appropriate amine with a diketone. The intermediate is then reacted with a chlorophenyl isocyanate to form the final urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially converting the urea moiety into amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multi-step reactions that incorporate key intermediates such as 5-oxo-1-(p-tolyl)pyrrolidine derivatives. The resulting compound exhibits a unique molecular structure characterized by a urea linkage and a chlorophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit cancer cell proliferation in various cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | A549 | 1.962 |

| This compound | MCF-7 | 3.597 |

| This compound | HCT116 | 4.496 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have demonstrated that similar derivatives can inhibit COX enzymes, which play a crucial role in inflammation pathways. For example, compounds with similar structures have shown significant inhibition percentages in carrageenan-induced edema models .

Antiviral Potential

Emerging research suggests that the compound may possess antiviral properties as well. Certain pyrrolidine derivatives have demonstrated effectiveness against various viruses, including HIV and influenza, by disrupting viral replication processes .

Case Studies and Research Findings

Several case studies highlight the efficacy of compounds related to this compound:

- Anticancer Efficacy : A study reported that a series of pyrrolidine derivatives were tested against multiple cancer cell lines, revealing that modifications at the phenolic position significantly enhanced anticancer activity .

- Anti-inflammatory Activity : In vivo studies demonstrated that specific urea derivatives significantly reduced paw edema in rat models, suggesting their potential as therapeutic agents for inflammatory diseases .

- Antiviral Studies : Research on pyrrolidine-based compounds indicated promising results against viral infections, showing potential for development into antiviral medications targeting RNA viruses .

Mécanisme D'action

The mechanism by which 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access. The pathways involved could include signal transduction cascades or metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

*Inferred from structural analogs. †Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: Chlorinated Derivatives: The 2-chlorophenyl group (target) and 4-chlorobenzyl analog () highlight the impact of chloro substitution position. Chloro-substituted pyrrolidinones in demonstrated enhanced antioxidant activity, suggesting that chloro groups in the target compound might similarly influence redox properties . Electron-Withdrawing Groups: The trifluoromethylphenyl analog () exhibits a high molecular weight (391.4) and enhanced stability due to the electron-withdrawing CF₃ group, a feature often exploited in drug design to resist oxidative metabolism .

Structural Modifications and Pharmacokinetics :

- The ethoxyphenyl analog () and methoxy/ethoxy-substituted derivative () introduce oxygen atoms, which could improve solubility but reduce blood-brain barrier penetration .

- The methylthio-substituted compound () incorporates sulfur, a feature linked to antioxidant and antimicrobial activities in related molecules (e.g., thioxo-oxadiazoles in showed 1.5× higher antioxidant activity than ascorbic acid) .

Comparative Limitations :

- Direct biological data for the target compound are absent, necessitating extrapolation from structural analogs.

- Substituent diversity (e.g., CF₃ vs. Cl vs. OCH₃) underscores the need for targeted assays to validate hypothesized effects on activity .

Activité Biologique

The compound 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound features a chlorophenyl moiety and a pyrrolidine derivative, which are known to influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of similar pyrrolidine derivatives. For instance, compounds with similar structural features demonstrated significant antibacterial action against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of halogen substituents was noted to enhance bioactivity.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 1 | 0.0039 | S. aureus |

| 2 | 0.025 | E. coli |

Anti-inflammatory Mechanism

The anti-inflammatory potential of the compound is hypothesized to arise from its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A related study found that certain urea derivatives exhibited COX-2 inhibitory activity with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

Preliminary investigations into the cytotoxic effects of urea derivatives have revealed promising results against various cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values indicating significant growth inhibition in cancer cells .

Case Studies

Several case studies highlight the biological activity of compounds within the same chemical family:

- Case Study on Antimicrobial Efficacy :

- Case Study on Anti-inflammatory Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.